molecular formula C19H19N3O B2939365 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 299897-99-7

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No.: B2939365
CAS No.: 299897-99-7
M. Wt: 305.381
InChI Key: MCMBFSNPZZAVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
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Scientific Research Applications

Histamine H3 Receptor Inverse Agonists

A series of quinazolinone derivatives, including "2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone," were synthesized and evaluated as nonimidazole H3 receptor inverse agonists. These compounds, particularly compound 1, showed potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and satisfactory pharmacokinetic profiles and brain penetrability in laboratory animals. This highlights the compound's potential as a drug, especially given its excellent brain penetrability and receptor occupancy in P-gp-deficient CF-1 mice (Nagase et al., 2008).

Anticonvulsant Activity

Another study focused on the anticonvulsant activity of 2-substituted 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone. Compounds with promising anticonvulsant activity were identified, demonstrating protection against seizures with relatively low neurotoxicity after administration in mice. These findings suggest the therapeutic potential of these compounds as anticonvulsants (Wolfe et al., 1990).

Corrosion Inhibition

Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic media. A study demonstrated the high efficiency of these compounds as corrosion inhibitors, where their inhibition efficiencies increased with concentration. This suggests their potential in protecting metal surfaces against corrosion, a valuable application in industrial settings (Errahmany et al., 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, including quinazolinone derivatives, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones beyond biomedical applications (Lipunova et al., 2018).

Properties

IUPAC Name

2-(4-methylphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-4-6-14(7-5-13)18-20-17-9-8-15(22-10-2-3-11-22)12-16(17)19(23)21-18/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMBFSNPZZAVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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